![molecular formula C11H15N3OS B2699010 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 40534-16-5](/img/structure/B2699010.png)
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . It is part of a series of compounds that have been studied for their potential as anti-tumor agents, specifically through the inhibition of the c-Met receptor tyrosine kinase .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives, which includes “1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea”, involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction produces the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative .Molecular Structure Analysis
The molecular structure of “1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea” is part of a broader study on 4,5,6,7-tetrahydrobenzo[d]thiazol-2 derivatives. These studies involve multiple linear regression, multiple nonlinear regression, and artificial neural networks .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea has been investigated for its anticancer properties. Researchers synthesized derivatives of this compound and evaluated their activity against several cancer cell lines. Notably, compounds 6a and 6e demonstrated potent anticancer effects, with IC50 values ranging from 1.7 to 1.9 μg/mL against Panc-1, MCF-7, HT-29, and A-549 cell lines .
Drug Design and Medicinal Chemistry
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea serves as an interesting scaffold for drug design. Medicinal chemists can modify its structure to create novel compounds with targeted activities, such as enzyme inhibition or receptor modulation.
Wirkmechanismus
Target of Action
The primary target of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Similar compounds, such as 4,5,6,7-tetrahydrobenzo[d]thiazol-2 derivatives, have been reported to inhibit the c-met receptor tyrosine kinase . The c-Met receptor tyrosine kinase plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
The exact mode of action of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, inhibitors of the c-Met receptor tyrosine kinase can prevent the activation of downstream signaling pathways, thereby inhibiting cancer cell proliferation .
Biochemical Pathways
The specific biochemical pathways affected by 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Inhibition of the c-met receptor tyrosine kinase can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways . These pathways play crucial roles in cell survival, proliferation, and motility .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Similar compounds have been evaluated for their drug-likeness properties, which can impact their bioavailability .
Result of Action
The specific molecular and cellular effects of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Similar compounds have been reported to exhibit significant inhibitory activity against cancer cell lines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-prop-2-enyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-2-7-12-10(15)14-11-13-8-5-3-4-6-9(8)16-11/h2H,1,3-7H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIGJYOTCKQDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NC2=C(S1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



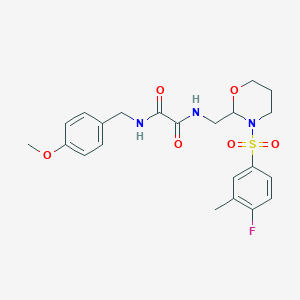
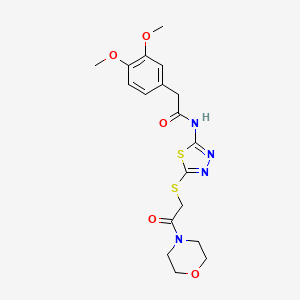
![Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2698934.png)

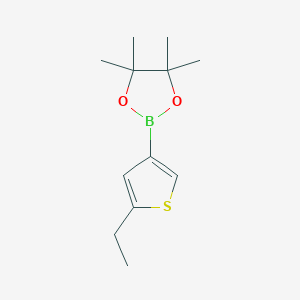



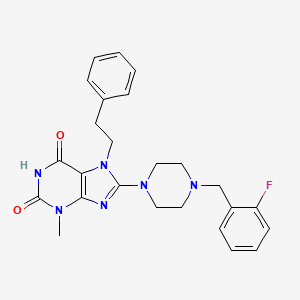
![1-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2698947.png)
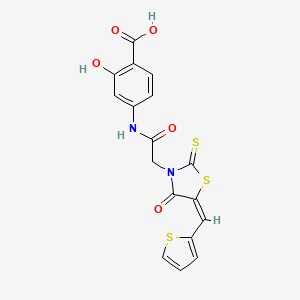
![2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2698950.png)